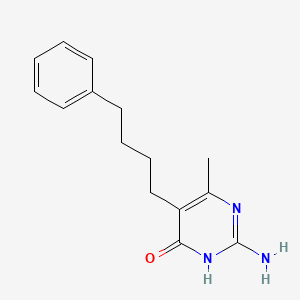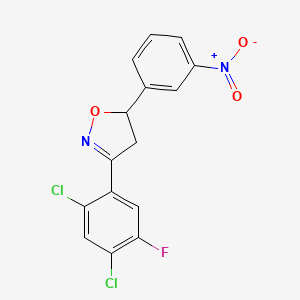
1,3,4-Triphenyl-1H-1,2,4-triazole-5(4H)-selenone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,3,4-Triphenyl-1H-1,2,4-triazole-5(4H)-selenone is a heterocyclic compound that belongs to the class of triazoles. This compound is characterized by the presence of three phenyl groups attached to a triazole ring, with a selenone group at the 5-position. Triazoles are known for their diverse biological activities and are widely used in medicinal chemistry.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1,3,4-Triphenyl-1H-1,2,4-triazole-5(4H)-selenone typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of phenylhydrazine with benzaldehyde to form a hydrazone intermediate. This intermediate is then treated with selenium dioxide to introduce the selenone group, followed by cyclization to form the triazole ring.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency of the synthesis process.
Analyse Des Réactions Chimiques
Types of Reactions
1,3,4-Triphenyl-1H-1,2,4-triazole-5(4H)-selenone undergoes various chemical reactions, including:
Oxidation: The selenone group can be oxidized to form selenoxide derivatives.
Reduction: The compound can be reduced to form selenol derivatives.
Substitution: The phenyl groups can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Electrophilic aromatic substitution reactions often use reagents like bromine or nitric acid.
Major Products
Oxidation: Selenoxide derivatives.
Reduction: Selenol derivatives.
Substitution: Brominated or nitrated phenyl derivatives.
Applications De Recherche Scientifique
1,3,4-Triphenyl-1H-1,2,4-triazole-5(4H)-selenone has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly for its ability to interact with biological targets.
Industry: Used in the development of new materials with specific properties, such as conductivity and stability.
Mécanisme D'action
The mechanism of action of 1,3,4-Triphenyl-1H-1,2,4-triazole-5(4H)-selenone involves its interaction with specific molecular targets. The selenone group can form covalent bonds with thiol groups in proteins, leading to the inhibition of enzyme activity. The triazole ring can also interact with various biological receptors, modulating their activity and leading to therapeutic effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
1,3,4-Triphenyl-1H-1,2,4-triazole-5(4H)-thione: Similar structure but with a thione group instead of a selenone group.
5-Methoxy-1,3,4-triphenyl-4,5-dihydro-1H-1,2,4-triazole: Contains a methoxy group and lacks the selenone group.
Uniqueness
1,3,4-Triphenyl-1H-1,2,4-triazole-5(4H)-selenone is unique due to the presence of the selenone group, which imparts distinct chemical and biological properties. The selenone group enhances the compound’s ability to interact with biological targets, making it a valuable compound for research and development in various fields.
Propriétés
Formule moléculaire |
C20H15N3Se |
|---|---|
Poids moléculaire |
376.3 g/mol |
Nom IUPAC |
2,4,5-triphenyl-1,2,4-triazole-3-selone |
InChI |
InChI=1S/C20H15N3Se/c24-20-22(17-12-6-2-7-13-17)19(16-10-4-1-5-11-16)21-23(20)18-14-8-3-9-15-18/h1-15H |
Clé InChI |
DHTFTFVXWAUTSD-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C=C1)C2=NN(C(=[Se])N2C3=CC=CC=C3)C4=CC=CC=C4 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


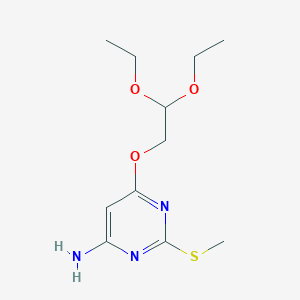
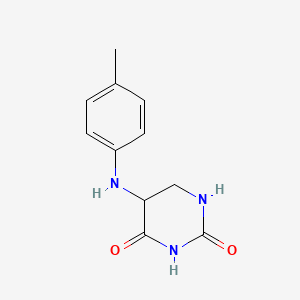


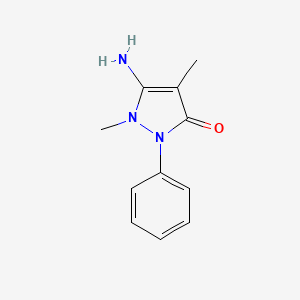

![2-Pyrimido[5,4-e][1,2,4]triazin-5-ylguanidine](/img/structure/B12906688.png)
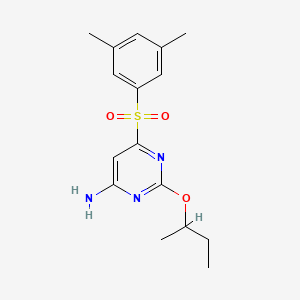
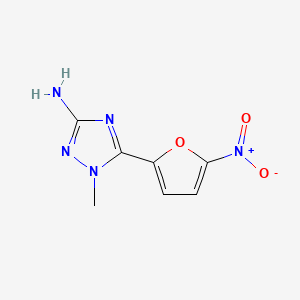


![2-[[(2S)-2-aminopropanoyl]amino]-2-(5-fluoro-2,4-dioxo-pyrimidin-1-yl)acetic acid](/img/structure/B12906726.png)
